molecular formula C18H13F3N4O2 B1684429 GNF-2 CAS No. 778270-11-4

GNF-2

Cat. No.: B1684429
CAS No.: 778270-11-4
M. Wt: 374.3 g/mol
InChI Key: WEVYNIUIFUYDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNF 2 is a highly selective, non-ATP competitive inhibitor of the BCR-ABL kinase. It is known for its ability to target wild-type BCR-ABL and many clinically relevant imatinib-resistant mutants. This compound has been instrumental in the study of chronic myeloid leukemia (CML) and other related conditions .

Mechanism of Action

Target of Action

The primary targets of GNF-2 are the Abelson (ABL) family of tyrosine kinases, which includes proteins ABL1 and ABL2 . These kinases regulate a multitude of cellular processes and have been implicated in several disorders, including chronic myeloid leukemia (CML) .

Mode of Action

This compound is an allosteric inhibitor that modulates the catalytic activity of protein kinases by binding to a site distant from the active site . This binding induces a protein conformation that inhibits kinase activity . Specifically, this compound binds to a myristoyl-binding pocket in the C-lobe of the c-ABL kinase domain .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit BCR-ABL activation of HCK, a member of the Src family of tyrosine kinases, by binding to the ABL myristoyl-binding pocket and blocking access to the HCK myristoyl moiety . This inhibition results in reduced phosphorylation of STAT5b, a transcription factor involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits improved pharmacokinetic properties due to its binding to the myristate-binding site of c-Abl . It is a very selective non-ATP competitive inhibitor of Bcr-Abl and c-Abl .

Result of Action

The action of this compound leads to the inhibition of HCK phosphorylation and IGF-1 activation . This results in the attenuation of the inflammatory activation of glia and the ensuing pain behaviors in animal models . Moreover, this compound effectively impairs the in vivo kinase activity of Bcr-abl and the growth of Bcr-abl transformed cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in attenuating inflammatory activation of glia and chronic pain was demonstrated in specific experimental models . .

Chemical Reactions Analysis

Types of Reactions

GNF 2 primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions, depending on the functional groups present .

Common Reagents and Conditions

Common reagents used in the reactions involving GNF 2 include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving GNF 2 depend on the specific reagents and conditions used. For example, substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

GNF 2 has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GNF 2

GNF 2 is unique in its mechanism of action as it is a non-ATP competitive inhibitor. This allows it to target the BCR-ABL kinase in a manner distinct from ATP-competitive inhibitors, potentially reducing the likelihood of resistance development. Additionally, its ability to inhibit imatinib-resistant mutants makes it a valuable tool in the treatment of chronic myeloid leukemia .

Properties

IUPAC Name

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYNIUIFUYDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228443
Record name GNF-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778270-11-4
Record name GNF-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNF-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GNF-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNF-2
Reactant of Route 2
Reactant of Route 2
GNF-2
Reactant of Route 3
Reactant of Route 3
GNF-2
Reactant of Route 4
GNF-2
Reactant of Route 5
Reactant of Route 5
GNF-2
Reactant of Route 6
Reactant of Route 6
GNF-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.